(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide
Description
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide is a synthetic small molecule characterized by a furan core substituted at the 5-position with a 4-fluorophenyl group, an α,β-unsaturated cyano-enamide backbone, and an N-(2-methoxyphenyl)amide moiety.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-26-20-5-3-2-4-18(20)24-21(25)15(13-23)12-17-10-11-19(27-17)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,24,25)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKBUUGXSNIAOD-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the fluorophenyl group to the furan ring.
Addition of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Formation of the prop-2-enamide structure: This involves the condensation of the intermediate with an appropriate amine, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts like palladium on carbon.
Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the furan ring, the amide-linked aromatic group, and additional functional groups. These modifications influence electronic properties, solubility, and intermolecular interactions.
Table 1: Key Structural Features of Analogs
*Full name: (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Electronic and Steric Influences
- Fluorine vs.
- Amide Group Variations: The N-(2-methoxyphenyl) group in the target compound may improve solubility due to the methoxy group’s polarity, whereas the N-(4-phenoxyphenyl) group in ChemDiv 1487-1661 introduces steric bulk, possibly affecting membrane permeability (). AGK2’s quinolinyl amide substituent () likely enhances π-π stacking interactions with aromatic residues in enzymes like SIRT2.
- Nitro and Trifluoromethyl Groups : The nitro group in ’s compound could increase reactivity or metabolic instability, while the trifluoromethyl group in ’s analog improves lipophilicity and metabolic resistance.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The cyano group in all analogs participates in dipole-dipole interactions, while methoxy or hydroxyl groups (e.g., ) enable hydrogen bonding, affecting solubility and protein binding ().
Biological Activity
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
The compound has the following molecular formula and properties:
- Molecular Formula : C28H18FN3O2
- Molecular Weight : 479.5 g/mol
- Purity : Typically 95%.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the furan ring and cyano group may contribute to these effects by interacting with cellular targets involved in cell proliferation and survival.
- Antimicrobial Effects : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as those linked to inflammation or cancer progression.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The cyano group may facilitate interactions with nucleophiles in target enzymes.
- The furan moiety could participate in π-stacking interactions with aromatic residues in enzyme active sites.
- The fluorophenyl group may enhance lipophilicity, improving cellular uptake and bioavailability.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of resistant bacteria | |
| Enzyme Inhibition | Inhibits specific enzymes related to inflammation |
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability by 50% at concentrations around 20 µM. This suggests significant potential for development as an anticancer agent.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating effective antimicrobial properties. Further studies are needed to explore the spectrum of activity against other pathogens.
- Enzyme Inhibition Assay : The compound was tested against cyclooxygenase (COX) enzymes, showing IC50 values comparable to known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for anti-inflammatory applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
